molecular formula C15H21NO2 B1671870 Indenolol CAS No. 60607-68-3

Indenolol

カタログ番号: B1671870
CAS番号: 60607-68-3
分子量: 247.33 g/mol
InChIキー: MPGBPFMOOXKQRX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indenolol is a chemical compound belonging to the class of beta-adrenergic blocking agents . Its primary mechanism of action involves the antagonism of beta-adrenergic receptors, particularly the beta-1 receptors predominantly located in the heart . By blocking these receptors, Indenolol inhibits the effects of stress hormones like epinephrine and norepinephrine, leading to a reduction in heart rate (negative chronotropic effect), a decrease in the force of myocardial contraction (negative inotropic effect), and a subsequent lowering of blood pressure . This mechanism underpins its research value in studying hypertension (high blood pressure) and other cardiovascular conditions . A double-blind, crossover clinical study compared Indenolol with metoprolol and found that Indenolol was significantly more effective at reducing resting blood pressure values . Beyond its core beta-blocking activity, research indicates that Indenolol can suppress the release of renin from the kidneys, thereby interfering with the renin-angiotensin-aldosterone system (RAAS), a key pathway in blood pressure regulation . Some studies also suggest the compound may possess a membrane-stabilizing effect, which could contribute to antiarrhythmic properties, and may exhibit certain actions on the central nervous system . Investigated in the 1980s, Indenolol is not currently a widely marketed therapeutic agent, which enhances its value as a tool for comparative pharmacological studies and cardiovascular research . The compound has the molecular formula C15H21NO2 and a molecular weight of 247.34 g/mol . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

特性

IUPAC Name

1-(1H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15/h3-4,6-8,11,13,16-17H,5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGBPFMOOXKQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30190-87-5 (hydrochloride), 81789-85-7 (hydrochloride)
Record name Indenolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060607683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70866817
Record name 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106656-86-4, 60607-68-3
Record name 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106656-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indenolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060607683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Hydroxy-3-isopropylaminopropoxy)indene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106656864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indenolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08952
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indenolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.639
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)INDENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GU15N96I8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

147-148
Details U.S. Patent 4,045,482.
Record name Indenolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08952
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

準備方法

合成経路と反応条件: インデノロールは、1-インダノンとイソプロピルアミンを反応させて、続いて4-ヒドロキシインデンでエーテル化するという多段階プロセスによって合成できます。 反応条件は通常、ジメチルスルホキシド(DMSO)などの溶媒と触媒の使用を伴い、反応を促進します .

工業的生産方法: インデノロールの具体的な工業的生産方法は十分に文書化されていませんが、一般的なアプローチは、ラボの合成プロセスをスケールアップすることになります。これには、反応条件の最適化、純度の確保、および大規模生産のための安全対策の実施が含まれます。

反応の種類:

    酸化: インデノロールは、特にヒドロキシル基で酸化反応を起こし、ケトンまたはアルデヒドの形成につながります。

    還元: 還元反応は、ケトン基をヒドロキシル基に戻すことができます。

    置換: インデノロールは、特定の条件下で官能基が他の基に置換される置換反応に関与できます。

一般的な試薬と条件:

    酸化: 酸性条件で過マンガン酸カリウムまたは三酸化クロムなどの試薬。

    還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬。

    置換: 制御された温度と圧力の下で、さまざまなハロゲン化剤または求核剤。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンを生成する可能性がありますが、還元はアルコールを生成する可能性があります。

4. 科学研究アプリケーション

インデノロールは、さまざまな科学研究アプリケーションのために調査されてきました。

    化学: ベータ遮断薬とその相互作用を研究するためのモデル化合物として使用されます。

    生物学: 生体系におけるベータアドレナリン受容体への影響について調査されています。

    医学: 高血圧やその他の心血管疾患の治療における可能性について研究されています。

    産業: 新しい医薬品や治療薬の開発における潜在的な用途。

科学的研究の応用

Indenolol has been explored for various scientific research applications:

    Chemistry: Used as a model compound to study beta-adrenergic blockers and their interactions.

    Biology: Investigated for its effects on beta-adrenergic receptors in biological systems.

    Medicine: Studied for its potential in treating hypertension and other cardiovascular conditions.

    Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.

作用機序

インデノロールは、心拍数と血圧の調節に関与するベータアドレナリン受容体を遮断することによって効果を発揮します。 これらの受容体を阻害することにより、インデノロールは心拍数を減らし、血管を拡張し、血圧を低下させます .

類似の化合物:

    メトプロロール: 高血圧の治療に使用される別のベータ遮断薬。

    アテノロール: 類似の用途を持つ選択的なベータ遮断薬。

    プロプラノロール: さまざまな心血管疾患に使用される非選択的なベータ遮断薬。

独自性: インデノロールの独自性は、インデン部分を備えたその特定の化学構造にあります。 この構造は、他のベータ遮断薬と比較して、異なる薬理学的特性を与える可能性があります .

類似化合物との比較

Indenolol vs. Propranolol

  • Efficacy: Both drugs suppress exercise-induced tachycardia and systolic blood pressure, but Indenolol achieves comparable effects at lower doses (40–320 mg vs. 40–320 mg for propranolol) . In hypertensive rats, both reduce plasma renin activity (PRA) and heart rate but show minimal antihypertensive effects in established hypertension .
  • Hemodynamics: Acute administration of both reduces cardiac output, but long-term Indenolol use normalizes cardiac output by reducing peripheral resistance, whereas propranolol maintains elevated resistance .
  • Propranolol exhibits stronger inhibition of myocardial Na+/K+-ATPase (IC₅₀: 1.03 mM) compared to Indenolol (IC₅₀: 0.80 mM), correlating with higher arrhythmogenic risk .

Table 1: Key Differences Between Indenolol and Propranolol

Parameter Indenolol Propranolol
ISA Activity Yes (reduces vascular resistance) No
Airway Resistance Effect None Significant increase
Na+/K+-ATPase Inhibition IC₅₀: 0.80 mM IC₅₀: 1.03 mM
Plasma Renin Suppression Moderate Moderate

Indenolol vs. Metoprolol

  • Efficacy: Indenolol (60–120 mg/day) significantly lowers resting blood pressure compared to metoprolol (100–200 mg/day), with three patients unresponsive to metoprolol achieving control with Indenolol .
  • Hemodynamics: Both reduce cardiac output via heart rate reduction, but Indenolol’s ISA prevents rebound tachycardia upon withdrawal, a risk with metoprolol .
  • Receptor Selectivity: Metoprolol is cardioselective (beta-1), while Indenolol non-selectively blocks beta-1/beta-2 receptors but partially agonizes vascular beta-2 receptors to reduce resistance .

Table 2: Indenolol vs. Metoprolol in Hypertension Management

Parameter Indenolol Metoprolol
Resting BP Reduction Superior (P < 0.05) Moderate
Receptor Selectivity Non-selective with ISA Beta-1 selective
Rebound Tachycardia Absent Observed

Indenolol vs. Atenolol

  • Clinical Use: Atenolol (50–100 mg/day) is equally effective as Indenolol in lowering blood pressure but lacks ISA, leading to higher peripheral resistance .

Indenolol Derivatives and Structural Modifications

  • Fluorinated Indenolol derivatives exhibit enhanced antifibrillatory activity, surpassing propranolol in potency (order: fluorinated Indenolol > propranolol > Indenolol) .

生物活性

Indenolol is a beta-adrenergic blocker that has been studied for its antihypertensive properties and other biological activities. This article delves into the compound's biological activity, including its mechanism of action, pharmacological effects, and clinical findings.

Chemical and Pharmacological Profile

  • Chemical Formula : C₁₅H₂₁NO₂
  • Molecular Weight : 247.33 g/mol
  • Drug Class : Non-selective beta-adrenergic antagonist

Indenolol has been classified as a non-selective beta-blocker, meaning it affects both β₁ and β₂ adrenergic receptors. This dual action influences cardiovascular responses, particularly in managing hypertension.

Indenolol functions primarily by blocking the action of catecholamines (such as adrenaline) on beta receptors. This blockade leads to a reduction in heart rate and myocardial contractility, ultimately resulting in decreased blood pressure. The drug also exhibits intrinsic sympathomimetic activity, which may contribute to its unique profile compared to other beta-blockers .

Antihypertensive Effects

Several studies have evaluated the efficacy of indenolol in lowering blood pressure:

  • Comparative Study with Metoprolol :
    • A double-blind crossover study involving 18 hypertensive patients showed that indenolol significantly reduced resting blood pressure more effectively than metoprolol (P < 0.05). Notably, three patients who did not respond to metoprolol were successfully treated with indenolol .
  • Dose-Dependent Response :
    • In another study, doses ranging from 30 to 120 mg resulted in a maximum reduction of 26 mm Hg systolic and 17 mm Hg diastolic pressure. The hypotensive effect began within 10 minutes, peaked at around 60 minutes, and lasted approximately 7 hours .
  • Long-term Efficacy :
    • A systematic review of beta-blockers indicated that non-selective agents like indenolol typically yield an average reduction in systolic blood pressure of about 10 mm Hg and diastolic pressure by approximately 8 mm Hg in hypertensive patients .

Pharmacokinetics

Indenolol is absorbed well from the gastrointestinal tract, with peak plasma concentrations occurring within one hour after oral administration. The drug undergoes hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP2D6, which influences its pharmacokinetic profile and potential drug interactions .

Side Effects and Tolerability

Indenolol is generally well-tolerated; however, common side effects may include fatigue, dizziness, and bradycardia. Unlike some other beta-blockers, it does not significantly impair adrenergic reflexes during stress tests .

Summary of Research Findings

Study TypeFindings
Crossover StudyIndenolol more effective than metoprolol in reducing blood pressure (P < 0.05)
Dose-Response StudyMaximum BP reduction: 26 mm Hg systolic, 17 mm Hg diastolic at doses of 30-120 mg
Systematic ReviewAverage BP reduction: -10/-8 mm Hg for non-selective beta-blockers

Q & A

Basic Research Questions

Q. How to design a preclinical study evaluating Indenolol’s cardiovascular efficacy?

  • Methodological Answer : Begin with in vitro assays (e.g., receptor-binding studies using radioligand displacement) to quantify β-adrenergic receptor affinity. Transition to in vivo models (e.g., hypertensive rodent models) with controlled variables: dose-response relationships, heart rate monitoring, and blood pressure measurements. Include negative controls (e.g., saline) and positive controls (e.g., established β-blockers like atenolol). Use randomized block designs to minimize bias .

Q. What statistical approaches are recommended for analyzing Indenolol’s pharmacological data?

  • Methodological Answer : For dose-response curves, apply nonlinear regression models (e.g., log-dose vs. effect). Use Student’s t-test or ANOVA for group comparisons, ensuring error bars represent standard deviation (SD) or standard error (SEM). For time-series data (e.g., blood pressure changes), employ repeated-measures ANOVA. Validate assumptions (normality, homogeneity of variance) before analysis .

Q. How to ensure methodological validity in Indenolol toxicity studies?

  • Methodological Answer : Follow ICH M7 guidelines for impurity assessment by comparing Indenolol’s structure-activity relationships (SAR) with known genotoxic analogs. Use Ames tests for mutagenicity screening. In acute toxicity studies, apply OECD guidelines: escalate doses in rodents, monitor mortality, and conduct histopathological analyses. Include positive controls (e.g., N-ethyl-N-nitrosourea) and blinded data interpretation to reduce bias .

Advanced Research Questions

Q. How to resolve contradictions in Indenolol’s reported metabolic pathways across studies?

  • Methodological Answer : Conduct a scoping review to map discrepancies (e.g., cytochrome P450 isoforms involved). Use PRISMA-ScR guidelines to systematically extract data from preclinical and clinical studies. Perform in vitro microsomal assays with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to validate metabolic pathways. Cross-reference findings with pharmacokinetic models (e.g., compartmental analysis) .

Q. What frameworks integrate multi-omics data to elucidate Indenolol’s mechanism of action?

  • Methodological Answer : Combine transcriptomics (RNA-seq of cardiac tissues) and proteomics (LC-MS/MS) to identify downstream targets. Use bioinformatics tools (e.g., STRING-DB) for pathway enrichment analysis. Validate hypotheses with CRISPR-Cas9 knockout models of candidate genes. Apply the FINER criteria to ensure the research question is feasible, novel, and ethically aligned .

Q. How to optimize Indenolol’s synthetic route for high-purity batches in experimental studies?

  • Methodological Answer : Employ DoE (Design of Experiments) to test reaction parameters (temperature, catalysts). Monitor intermediates via HPLC-UV and confirm final structure with NMR (1H/13C) and high-resolution mass spectrometry (HRMS). Use QSAR models to predict impurities and refine crystallization conditions. Purity thresholds should exceed 99.5% for pharmacological assays .

Q. What longitudinal study designs assess Indenolol’s chronic effects on cardiovascular remodeling?

  • Methodological Answer : Implement a 12-month cohort study in animal models with echocardiography endpoints (e.g., left ventricular mass index). Use mixed-effects models to account for individual variability. Include sham-operated controls and blinded endpoint adjudication. For translational relevance, correlate findings with human biomarker data (e.g., NT-proBNP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indenolol
Reactant of Route 2
Reactant of Route 2
Indenolol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。